molecular formula C17H17BrO B1287162 2-Bromo-4'-tert-butylbenzophenone CAS No. 951889-08-0

2-Bromo-4'-tert-butylbenzophenone

Cat. No.: B1287162
CAS No.: 951889-08-0
M. Wt: 317.2 g/mol
InChI Key: CTGNTZJXOMWGQZ-UHFFFAOYSA-N
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Description

2-Bromo-4’-tert-butylbenzophenone is an organic compound with the molecular formula C17H17BrO. It is a derivative of benzophenone, where the phenyl groups are substituted with a bromine atom and a tert-butyl group. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-tert-butylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses bromobenzene and 4-tert-butylbenzoyl chloride as starting materials, with anhydrous aluminum chloride as a catalyst. The reaction is carried out in a non-aqueous solvent such as carbon disulfide or dichloromethane under reflux conditions. The general reaction scheme is as follows:

C6H5Br+C6H4(COCl)(C4H9)AlCl3C6H4(COC6H4Br)(C4H9)\text{C}_6\text{H}_5\text{Br} + \text{C}_6\text{H}_4(\text{COCl})(\text{C}_4\text{H}_9) \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{COC}_6\text{H}_4\text{Br})(\text{C}_4\text{H}_9) C6​H5​Br+C6​H4​(COCl)(C4​H9​)AlCl3​​C6​H4​(COC6​H4​Br)(C4​H9​)

Industrial Production Methods: In industrial settings, the production of 2-Bromo-4’-tert-butylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Types of Reactions:

    Substitution Reactions: 2-Bromo-4’-tert-butylbenzophenone can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The carbonyl group in 2-Bromo-4’-tert-butylbenzophenone can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The tert-butyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Substitution: 2-Hydroxy-4’-tert-butylbenzophenone, 2-Amino-4’-tert-butylbenzophenone.

    Reduction: 2-Bromo-4’-tert-butylbenzyl alcohol.

    Oxidation: 2-Bromo-4’-tert-butylbenzoic acid.

Scientific Research Applications

2-Bromo-4’-tert-butylbenzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the development of advanced materials such as polymers and liquid crystals.

    Biological Studies: Researchers use it to study the effects of brominated aromatic compounds on biological systems.

    Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-Bromo-4’-tert-butylbenzophenone involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    4-Bromo-4’-tert-butylbenzophenone: Similar structure but with the bromine atom on the para position.

    2-Chloro-4’-tert-butylbenzophenone: Chlorine atom instead of bromine.

    2-Bromo-4’-methylbenzophenone: Methyl group instead of tert-butyl.

Comparison:

    Reactivity: 2-Bromo-4’-tert-butylbenzophenone is more reactive in nucleophilic substitution reactions compared to its chloro analog due to the higher leaving group ability of bromine.

    Steric Effects: The tert-butyl group provides greater steric hindrance compared to the methyl group, affecting the compound’s reactivity and binding properties.

    Applications: While all these compounds are used in organic synthesis, 2-Bromo-4’-tert-butylbenzophenone is preferred in applications requiring higher reactivity and selectivity.

Properties

IUPAC Name

(2-bromophenyl)-(4-tert-butylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGNTZJXOMWGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001214765
Record name (2-Bromophenyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-08-0
Record name (2-Bromophenyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001214765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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